1-(2-Bromo-5-ethoxyphenyl)ethanone
Description
1-(2-Bromo-5-ethoxyphenyl)ethanone is a brominated aromatic ketone featuring an ethoxy (–OCH₂CH₃) substituent at the 5-position and a bromine atom at the 2-position of the phenyl ring. This compound belongs to the acetophenone derivative family, where structural modifications significantly influence physicochemical properties and reactivity.
Properties
Molecular Formula |
C10H11BrO2 |
|---|---|
Molecular Weight |
243.10 g/mol |
IUPAC Name |
1-(2-bromo-5-ethoxyphenyl)ethanone |
InChI |
InChI=1S/C10H11BrO2/c1-3-13-8-4-5-10(11)9(6-8)7(2)12/h4-6H,3H2,1-2H3 |
InChI Key |
DFLAVJRRFWQKJP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)Br)C(=O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2-Bromo-5-ethoxyphenyl)ethanone can be achieved through several routes. One common method involves the bromination of 2-ethoxyacetophenone using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under reflux conditions in a suitable solvent like chloroform or acetic acid . Another approach involves the use of ammonium bromide and oxone as brominating agents in a one-pot synthesis from secondary alcohols . Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions for higher yields and purity.
Chemical Reactions Analysis
1-(2-Bromo-5-ethoxyphenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used but can include a variety of substituted phenyl ethanones and their derivatives.
Scientific Research Applications
1-(2-Bromo-5-ethoxyphenyl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-5-ethoxyphenyl)ethanone involves its interaction with specific molecular targets. The bromine atom and the ethanone group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors, thereby inhibiting their activity. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., NO₂ in ) increase reactivity in electrophilic substitutions but reduce solubility in polar solvents.
- Electron-donating groups (e.g., OCH₃ in , NH₂ in ) enhance resonance stabilization and may improve biological activity.
- Ethoxy vs.
Physical Properties
Substituents critically influence melting points (m.p.) and stability:
Analysis :
- Hydroxy and nitro substituents (e.g., ) increase intermolecular forces (hydrogen bonding, dipole interactions), raising m.p.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
